molecular formula C12H11ClN4O4 B12694284 N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride CAS No. 94248-98-3

N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride

Cat. No.: B12694284
CAS No.: 94248-98-3
M. Wt: 310.69 g/mol
InChI Key: NJCILZCTUYOPQD-VEELZWTKSA-N
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Description

N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride is a chemical compound with the molecular formula C12H11ClN4O4 and a molar mass of 310.69314 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride typically involves the reaction of 5-nitro-2-furyl vinyl ketone with pyridazine derivatives under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pressure to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This compound may also interact with enzymes and proteins, disrupting their normal function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide
  • 5-Nitro-2-furyl derivatives
  • Pyridazine derivatives

Uniqueness

N-[6-[2-(5-Nitro-2-furyl)vinyl]pyridazin-3-YL]acetamide monohydrochloride stands out due to its unique combination of a nitrofuryl group and a pyridazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

94248-98-3

Molecular Formula

C12H11ClN4O4

Molecular Weight

310.69 g/mol

IUPAC Name

N-[6-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyridazin-3-yl]acetamide;hydrochloride

InChI

InChI=1S/C12H10N4O4.ClH/c1-8(17)13-11-6-3-9(14-15-11)2-4-10-5-7-12(20-10)16(18)19;/h2-7H,1H3,(H,13,15,17);1H/b4-2+;

InChI Key

NJCILZCTUYOPQD-VEELZWTKSA-N

Isomeric SMILES

CC(=O)NC1=NN=C(C=C1)/C=C/C2=CC=C(O2)[N+](=O)[O-].Cl

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)C=CC2=CC=C(O2)[N+](=O)[O-].Cl

Origin of Product

United States

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